molecular formula C9H12 B1427112 2-Phenyl-D5-propane CAS No. 97095-85-7

2-Phenyl-D5-propane

Cat. No. B1427112
CAS RN: 97095-85-7
M. Wt: 125.22 g/mol
InChI Key: RWGFKTVRMDUZSP-DKFMXDSJSA-N
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Description

2-Phenyl-D5-propane, also known as deuterated amphetamine or d-amphetamine-d5, is a synthetic compound that is chemically similar to naturally occurring amphetamines. It has a molecular formula of C9H7D5 .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-D5-propane consists of a phenyl group attached to a propane molecule . The compound has a molecular weight of 125.22 g/mol . The InChI representation of the molecule is InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D .


Chemical Reactions Analysis

The crossed molecular beams reactions of the phenyl and D5-phenyl radicals with propylene have been studied . The scattering dynamics were found to be indirect and were mainly dictated by an addition of the phenyl radical to the sterically accessible CH2 unit of the propylene reactant .


Physical And Chemical Properties Analysis

2-Phenyl-D5-propane has a molecular weight of 125.22 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 125.125284113 g/mol .

Scientific Research Applications

  • Antibacterial, Antifungal, and Antioxidant Activity :

    • A study by Sheikh & Hadda (2013) focused on compounds related to 2-Phenyl-D5-propane. They found that these compounds exhibited significant antibacterial, antifungal, and antioxidant properties.
  • Applications in Polymer Science :

    • Yang, Chen, & Chen (2005) explored the use of a compound similar to 2-Phenyl-D5-propane in creating fluorinated polyimides. These polymers demonstrated excellent solubility, mechanical strength, and thermal stability, as reported in their study (Yang, Chen, & Chen, 2005).
    • Research by Bronstein & Luscombe (2009) demonstrated the controlled polymerization of regioregular poly(3-hexylthiophene) using a catalyst ligand related to 2-Phenyl-D5-propane, indicating its potential in advanced polymer synthesis.
  • Dental Composite Materials :

    • Pereira, Nunes, & Kalachandra (2002) investigated the use of Bis-GMA, a compound similar to 2-Phenyl-D5-propane, in dental composites. Their findings suggested improvements in polymerization and material properties (Pereira, Nunes, & Kalachandra, 2002).
  • Molecular Structure and Docking Studies :

    • A 2021 study by Sivakumar et al. conducted a comprehensive analysis of a molecule similar to 2-Phenyl-D5-propane, exploring its molecular structure, quantum chemical properties, and antimicrobial activity.
  • Novel Applications in Restorative Dentistry :

    • In 2008, Pereira et al. developed new adhesive formulations based on CH3-BisGMA, related to 2-Phenyl-D5-propane, showing high double bond conversion and potential for restorative dentistry applications.

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-D5-propane

Synthesis routes and methods I

Procedure details

The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142‡ and a benzene column bottom stream comprising ethylbenzene and PEBs in the line 144. The overhead benzene stream in the line 142‡ may be provided with a water concentration of up to about 500 wppm and a temperature of at least about 120° C. and preferably greater than 125° and no more than about 170° C. A portion of the overhead benzene stream in the line 142‡ is diverted to the transalkylation reactor 150 by a line 166‡. DIB in the heavies column intermediate stream transported by the line 168 mixes with the benzene in the line 166‡ to provide the transalkylation feed stream in a line 154‡. The DIB transalkylates with benzene over the transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154‡. The benzene column overhead stream remaining in a line 102‡ is reacted with propylene over alkylation catalyst in the alkylation reactor 120 as described with respect to FIG. 4. Alkylation effluent in a line 126‡ is mixed with transalkylation effluent in the line 152 to provide combined effluent streams in the line 136‡.
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Synthesis routes and methods II

Procedure details

The benzene column 140 receives feed from the bottoms of the depropanizer column 130 in the line 136 after it is mixed with transalkylation effluent in a line 152. The benzene column 140 produces a benzene column overhead stream comprising benzene in a line 142 and a benzene column bottom stream comprising ethylbenzene and PEBs in a line 144. The overhead benzene stream in the line 142 may be provided with a water concentration of about 50 to about 150 wppm and a temperature of at least about 120° C. and preferably greater than 125° C. and no more than about 170° C. The depropanizer intermediate stream in the line 132 has similar properties, and is combined with stream 142 and delivered to a hot adsorbent vessel 160 by line 161. The hot adsorbent vessel 160 contains a bed of acidic molecular sieve adsorbent for the removal of ONCs, including nitrites from the mixed benzene stream in the line 161. The denitrogenated benzene effluent in a line 164 is delivered to both the alkylation reactor 120 by the line 102 and to a transalkylation reactor 150 by a line 166. The benzene stream in the line 166 is mixed with an intermediate stream comprising diisopropylbenzene (DIB) in a line 168 from a heavies column 190. The mixture of benzene and DIB in a line 154 are delivered to the transalkylation reactor 150. The DIB transalkylates with benzene over a transalkylation catalyst bed 156 in the transalkylation reactor 150 to produce cumene. Transalkylation effluent in the line 152 has a greater concentration of cumene and a smaller concentration of benzene and DIB than in the line 154.
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Synthesis routes and methods III

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
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Synthesis routes and methods IV

Procedure details

In one embodiment, the catalyst is then placed in a stream of benzene and propylene to form cumene, where the stream comprises a liquid. In various embodiments, the environment in which the benzene and propylene stream is brought in contact with the catalyst comprises a temperature of between about 60° C. to about 200° C., a pressure of between about 200 psig (1480 kPa) and about 1000 psig (6997 kPa), and with a liquid hourly space velocity for the stream of benzene and propylene of about 0.1 hr−1 to about 10 hr−1.
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Synthesis routes and methods V

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The acetone from the step (b) is reacted with hydrogen and benzene to give cumene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-D5-propane
Reactant of Route 2
2-Phenyl-D5-propane
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
2-Phenyl-D5-propane
Reactant of Route 5
2-Phenyl-D5-propane
Reactant of Route 6
2-Phenyl-D5-propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.